molecular formula C10H8N2O4 B13868356 methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate

methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate

Katalognummer: B13868356
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: SMRFNZCMGLRWOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a hydroxyl group at the 4-position, a keto group at the 2-position, and a carboxylate ester at the 3-position. Due to its structural features, it exhibits a range of chemical and biological activities, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis . Another method includes the reaction of 2-methylpyridine with sodium amide to form 5-amino-2-methylpyridine, which is then condensed with triethyl orthoformate and diethyl malonate to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often employed to enhance the reaction efficiency and reduce the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The keto group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as halogenated, alkylated, or hydroxylated naphthyridines. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methyl ester group at the 3-position enhances its solubility and bioavailability, making it more effective in certain applications.

Eigenschaften

Molekularformel

C10H8N2O4

Molekulargewicht

220.18 g/mol

IUPAC-Name

methyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)6-7(13)5-3-2-4-11-8(5)12-9(6)14/h2-4H,1H3,(H2,11,12,13,14)

InChI-Schlüssel

SMRFNZCMGLRWOB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=C(NC1=O)N=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.